While the provided abstracts don't specifically detail the synthesis of tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate, they do offer insights into synthesizing similar compounds. One paper describes synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a structurally related compound []. This synthesis involves a multi-step process starting with 4-methylpyridinium, followed by SN2 substitution, borohydride reduction, Jones oxidation, debenzylation, and finally acylation to yield the target compound. Another paper focuses on synthesizing (R)- and (S)-tert-butyl 2-tert-butyl-4-methoxy-2,5-dihydroimidazole-1-carboxylate (BDI), another chiral glycine derivative []. This synthesis involves preparing the precursor 2-tert-butylimidazolidin-4-one, resolving it via diastereomeric salts or chromatographic separation, and then converting it to the target BDI compound. These examples provide insights into the potential synthetic routes for tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate, which likely involves similar chemical transformations and purification steps.
One of the provided studies investigated novel tetrahydroisoquinoline-based heterocyclic compounds as potential inhibitors of SARS-CoV-2 infection []. While this study doesn't directly involve tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate, it highlights the broader context of using similar heterocyclic compounds for developing antiviral therapies. Given its structure and potential for derivatization, tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate could be investigated for similar antiviral properties. Moreover, its chiral nature makes it a valuable building block for synthesizing enantiomerically pure compounds, which is crucial in drug discovery.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: